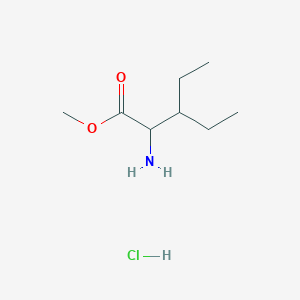

Methyl 2-amino-3-ethylpentanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-amino-3-ethylpentanoate hydrochloride” is a chemical compound with the CAS Number: 872607-79-9 . It has a molecular weight of 195.69 .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H17NO2.ClH/c1-4-6(5-2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Methyl 2-amino-3-ethylpentanoate hydrochloride is a compound that serves as an intermediate in the synthesis of various chemicals. One study demonstrated its utility in the reaction with hydroxylamine hydrochloride, leading to the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring opening and oximation process. This complex reaction was elucidated using NMR and X-ray techniques, showcasing the compound's role in facilitating novel organic transformations (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Anticancer Drug Synthesis

In the realm of medicinal chemistry, methyl 2-amino-3-ethylpentanoate hydrochloride has been implicated in the synthesis of anticancer drugs. Amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar chemical precursors, were synthesized and characterized. These complexes demonstrated significant cytotoxicity against a range of human tumor cell lines, indicating the compound's potential as a precursor in developing anticancer therapies (Basu Baul, Basu, Vos, & Linden, 2009).

Biofuel Production

Research into sustainable energy has also benefited from the study of methyl 2-amino-3-ethylpentanoate hydrochloride and related compounds. In biofuel production, pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, which are related to methyl 2-amino-3-ethylpentanoate hydrochloride, have been identified as potential biofuel candidates. Through metabolic engineering, microbial strains have been developed to produce these isomers, highlighting the role of similar compounds in advancing biofuel technologies (Cann & Liao, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-amino-3-ethylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(5-2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQSTNFFXUCAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-ethylpentanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2544805.png)

![1-[4-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2544808.png)

![1-(4-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2544809.png)

![N-[2-(dibutylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2544811.png)

![4-bromo-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2544819.png)

![N-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2544820.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2544823.png)